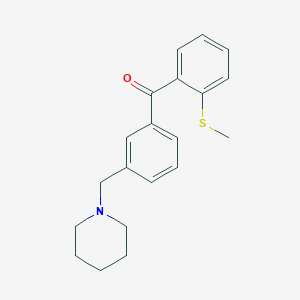

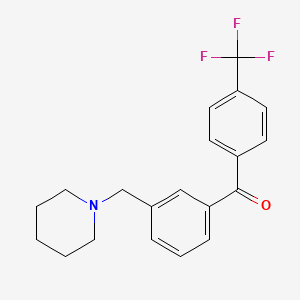

![molecular formula C21H21ClFNO3 B1325735 2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone CAS No. 898762-11-3](/img/structure/B1325735.png)

2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

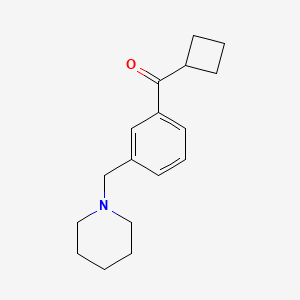

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a derivative of this compound, has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis

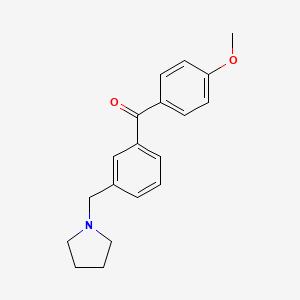

The molecular weight of this compound is 389.85 . The structure includes a 1,4-dioxa-8-azaspiro[4.5]decane ring attached to a benzophenone group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, include a boiling point of 108-111°C, a density of 1.117 g/mL at 20°C, and a refractive index of n20/D 1.4819 .Scientific Research Applications

Chemical Synthesis and Structure Analysis

- Acylation studies involving similar spiropiperidine structures have shown that the reaction's regioselectivity can vary based on the base and acyl chloride used, contributing to the development of derivatives with potential biological activities (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

- The synthesis of related compounds has been explored to study their growth-regulating activity, which underscores the potential for agricultural applications (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Antiviral and Antimicrobial Applications

- Spirothiazolidinone derivatives, similar to the query compound, have been synthesized and evaluated for their antiviral activity, indicating potential use in treating viral infections like influenza and coronavirus (Apaydın, Loy, Stevaert, & Naesens, 2020).

- Various spiro thiazolinone heterocyclic compounds have been synthesized, showing higher antimicrobial activities, which suggests their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Environmental and Industrial Applications

- A Mannich base derivative of a related compound has been used for removing carcinogenic azo dyes and aromatic amines, indicating its application in environmental clean-up processes (Akceylan, Bahadir, & Yılmaz, 2009).

- Structural studies of similar compounds have been conducted, providing insights into molecular configurations that can inform drug design and materials science (Richter et al., 2022).

Drug Development and Medical Imaging

- Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown promising results for antiviral drug development, particularly against human coronavirus (Apaydın et al., 2019).

- The use of a 1,4-dioxa-8-azaspiro[4.5]decane derivative in the synthesis of σ1 receptor radioligands has been explored, showing potential for tumor imaging in positron emission tomography (PET) (Xie et al., 2015).

properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO3/c22-19-13-17(23)4-5-18(19)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWRDHCOAUZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643328 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone | |

CAS RN |

898762-11-3 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

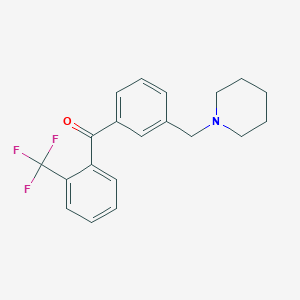

![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)